molecular formula C9H11ClF3N B13472706 N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13472706
M. Wt: 225.64 g/mol
InChI Key: ABWGCTRJKCJUTM-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with methanol in the presence of an acid catalyst . The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 2\text{CH}_3\text{OH} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_3)_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of dimethyl ether as a methylating agent is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group influences the reactivity of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dimethyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both dimethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and pharmaceutical research, where specific functional groups are required to achieve desired biological activity and stability.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

225.64 g/mol

IUPAC Name

N,2-dimethyl-5-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-6-3-4-7(9(10,11)12)5-8(6)13-2;/h3-5,13H,1-2H3;1H

InChI Key

ABWGCTRJKCJUTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NC.Cl

Origin of Product

United States

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